7-[cyclohexa-2,4-dien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1H-quinoline
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Overview
Description
7-[cyclohexa-2,4-dien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1H-quinoline is a complex organic compound with a unique structure that combines a quinoline core with a cyclohexa-2,4-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[cyclohexa-2,4-dien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1H-quinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Cyclohexa-2,4-dien-1-yl Group: This can be achieved through the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines.
Attachment of the Diphenylmethyl Group: This step involves the reaction of the cyclohexa-2,4-dien-1-yl intermediate with diphenylmethane under specific conditions.
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of condensation reactions involving appropriate starting materials, such as aniline derivatives and ketones.
Final Coupling: The final step involves coupling the cyclohexa-2,4-dien-1-yl(diphenyl)methyl group with the quinoline core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-[cyclohexa-2,4-dien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1H-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core and the cyclohexa-2,4-dien-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
7-[cyclohexa-2,4-dien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1H-quinoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-[cyclohexa-2,4-dien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1H-quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,4-diene-1-one: This compound shares the cyclohexa-2,4-dien-1-yl group and can undergo similar photolytic cleavage reactions.
Quinoline Derivatives: Various quinoline derivatives have similar core structures and can be used in similar applications, such as drug development and material science.
Uniqueness
The uniqueness of 7-[cyclohexa-2,4-dien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1H-quinoline lies in its combination of the cyclohexa-2,4-dien-1-yl group with the quinoline core, which imparts unique chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research.
Properties
IUPAC Name |
7-[cyclohexa-2,4-dien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO/c1-23-22-31(2,3)33-29-21-28(30(34-4)20-27(23)29)32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-18,20-22,26,33H,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINAYCQJLSYSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC(=C(C=C12)OC)C(C3CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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